(R)-2-(3-Chloro-2,4-difluorophenyl)pyrrolidine
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Overview
Description
®-2-(3-Chloro-2,4-difluorophenyl)pyrrolidine is a chiral organic compound that features a pyrrolidine ring substituted with a 3-chloro-2,4-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Chloro-2,4-difluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2,4-difluoroaniline and ®-pyrrolidine.
Formation of Intermediate: The aniline derivative undergoes a series of reactions, including halogenation and nucleophilic substitution, to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization reactions under specific conditions to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-Chloro-2,4-difluorophenyl)pyrrolidine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Automated Purification Systems: Using automated systems for purification to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Chloro-2,4-difluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
®-2-(3-Chloro-2,4-difluorophenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(3-Chloro-2,4-difluorophenyl)pyrrolidine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(3-Chloro-2,4-difluorophenyl)pyrrolidine: vs. : The ®- and (S)-enantiomers may exhibit different biological activities.
2-(3-Chloro-2,4-difluorophenyl)pyrrolidine: Lacks the chiral center, leading to different properties.
Uniqueness
Chirality: The presence of the chiral center in ®-2-(3-Chloro-2,4-difluorophenyl)pyrrolidine makes it unique compared to its achiral counterparts.
Substitution Pattern: The specific substitution pattern on the phenyl ring contributes to its distinct chemical and biological properties.
Properties
CAS No. |
1241679-62-8 |
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Molecular Formula |
C10H10ClF2N |
Molecular Weight |
217.64 g/mol |
IUPAC Name |
(2R)-2-(3-chloro-2,4-difluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10ClF2N/c11-9-7(12)4-3-6(10(9)13)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2/t8-/m1/s1 |
InChI Key |
HPWUALSKMMYFIR-MRVPVSSYSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C(=C(C=C2)F)Cl)F |
Canonical SMILES |
C1CC(NC1)C2=C(C(=C(C=C2)F)Cl)F |
Origin of Product |
United States |
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